![molecular formula C8H15NO B094593 1-Oxa-4-azaspiro[4.5]decan CAS No. 177-04-8](/img/structure/B94593.png)
1-Oxa-4-azaspiro[4.5]decan
Übersicht
Beschreibung
1-Oxa-4-azaspiro[4.5]decane, also known as spiroamine, is a bicyclic compound that has been the subject of scientific research due to its potential as a pharmacological agent. This compound has been found to have unique properties that may be useful in the development of new drugs for various medical conditions.5]decane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Antitumormittel
1-Oxa-4-azaspiro[4.5]decan dient als Vorläufer bei der Synthese neuer Antitumormittel . Forscher haben diese Verbindung verwendet, um Derivate zu erzeugen, die eine moderate bis potente Aktivität gegen verschiedene Krebszelllinien zeigen, darunter Lungen-, Brust- und Gebärmutterhalskrebs. Die spirocyclische Natur dieser Verbindung bietet ein einzigartiges Gerüst, das funktionalisiert werden kann, um bestimmte Pfade in Krebszellen anzugreifen.
Entwicklung spirocyclischer Verbindungen
Das spirocyclische Gerüst von this compound ist von besonderem Interesse bei der Entwicklung neuer spirocyclischer Verbindungen . Diese Strukturen sind in vielen Naturprodukten und Pharmazeutika weit verbreitet, da ihre dreidimensionale Komplexität zu hoher Spezifität und Potenz in biologischen Systemen führen kann.
Chemisches Zwischenprodukt in der organischen Synthese
Als chemisches Zwischenprodukt wird this compound in verschiedenen organischen Syntheseprozessen verwendet . Seine einzigartige Struktur ermöglicht die Einführung von funktionellen Gruppen, die zur Bildung komplexer Moleküle führen können, die potenzielle Anwendungen in der medizinischen Chemie und Materialwissenschaft haben.
Forschung zu intramolekularen Oxidationsmechanismen
Die Verbindung wird in Studien verwendet, die intramolekulare Oxidationsmechanismen untersuchen . Die metallkatalysierte oxidative Cyclisierung von Amiden zur Bildung spirocyclischer Dione ist ein Schlüsselschritt bei der Synthese bestimmter Derivate, die Einblicke in Oxidationsreaktionen und das Katalysatordesign liefern.
Ligand in der Koordinationschemie
In der Koordinationschemie kann this compound aufgrund seiner Stickstoff- und Sauerstoffatome als Ligand fungieren, die mit Metallionen koordinieren können . Diese Anwendung ist entscheidend für die Erzeugung von Metallkomplexen für Katalyse-, Bildgebungs- und Sensortechnologien.
Vorlage für die asymmetrische Synthese
Die chirale Natur von this compound macht es zu einer wertvollen Vorlage für die asymmetrische Synthese . Es kann Chiralität in synthetisierten Verbindungen induzieren, was für die Produktion enantiomerenreiner Pharmazeutika unerlässlich ist.
Anwendungen in der Materialwissenschaft
Forscher untersuchen die Verwendung von this compound in der Materialwissenschaft, insbesondere bei der Herstellung von Polymeren und Harzen . Seine starre Struktur kann Materialien wünschenswerte mechanische Eigenschaften verleihen, wie z. B. erhöhte Haltbarkeit und thermische Stabilität.
Studium der spirocyclischen Dynamik in biologischen Systemen
Schließlich wird this compound auf sein dynamisches Verhalten in biologischen Systemen untersucht . Das Verständnis, wie spirocyclische Verbindungen mit biologischen Molekülen interagieren, kann zur Entwicklung von Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen.
Wirkmechanismus
Biochemical Pathways
It has been suggested that this compound may have antitumor activities , indicating a potential impact on pathways related to cell proliferation and apoptosis
Result of Action
Some studies suggest that it may have antitumor activities . This suggests that the compound could induce changes in cell proliferation and apoptosis, but more research is needed to confirm these effects and to understand the underlying mechanisms.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that this compound has a boiling point of 203-204°C and a density of 0.996 g/mL at 25°C
Cellular Effects
Some derivatives of this compound have shown moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines
Molecular Mechanism
It is known that the key step in the synthesis of this compound involves the metal-catalyzed oxidative cyclization of the amide
Eigenschaften
IUPAC Name |
1-oxa-4-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYYKVXOKJPSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299105 | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177-04-8 | |
| Record name | 177-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1-Oxa-4-azaspiro[4.5]decane?
A1: 1-Oxa-4-azaspiro[4.5]decane (CAS number 71526-07-3) possesses the molecular formula C10H15Cl2NO2 and a molecular weight of 252.13 g/mol []. X-ray crystallography reveals that the cyclohexyl ring within the molecule adopts a chair conformation, and the compound itself is chiral [].
Q2: Can you describe the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane?
A2: 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane is synthesized through the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane [].
Q3: What are the potential applications of compounds containing the 1-oxa-4-azaspiro[4.5]decane moiety?
A3: While the provided research doesn't delve into specific applications of 1-oxa-4-azaspiro[4.5]decane itself, it highlights its use as a building block in synthesizing more complex molecules. Specifically, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane is mentioned as a safener in herbicidal compositions containing 3-phenyluracil derivatives [, ]. Safeners are known to protect crops from herbicide damage without affecting the herbicide's efficacy on target weeds. This suggests that incorporating the 1-oxa-4-azaspiro[4.5]decane moiety into other molecules could potentially lead to the development of novel agrochemicals with improved safety profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

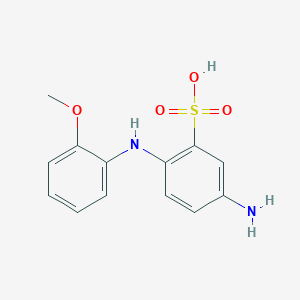

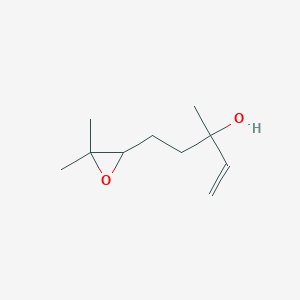
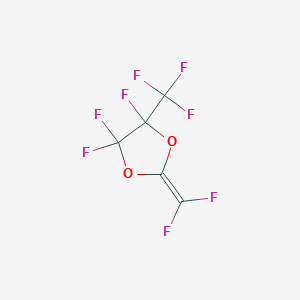
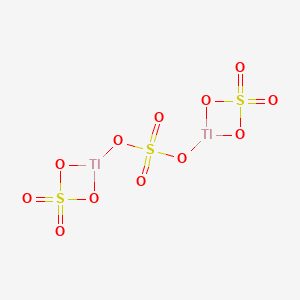


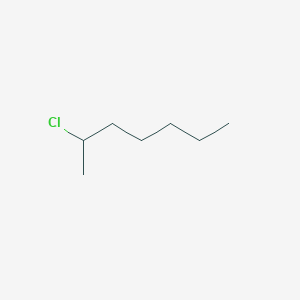
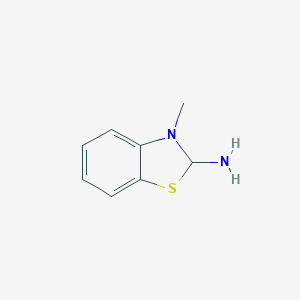

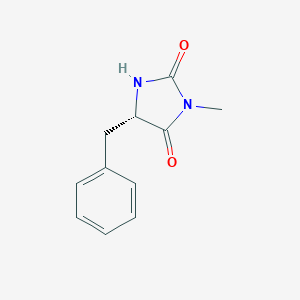
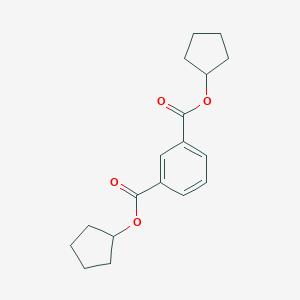
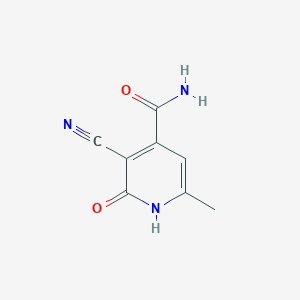
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)